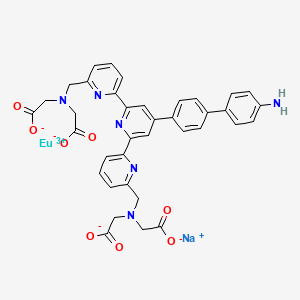

ATBTA-Eu3+

Übersicht

Beschreibung

ATBTA-Eu3+ is a europium chelate that is fluorescent and can be used to label DNA . It is used for research purposes .

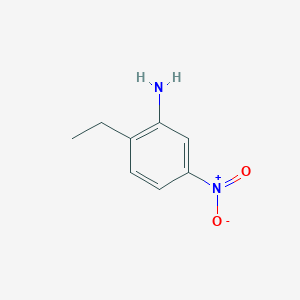

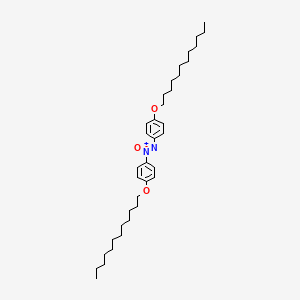

Molecular Structure Analysis

The molecular weight of ATBTA-Eu3+ is 861.62 and its formula is C37H30EuN6NaO8 . The SMILES representation of its structure isC1=CC(=NC(=C1)C2=NC(=CC(=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])CN(CC(=O)[O-])CC(=O)[O-].[Eu+3].[Na+] . Physical And Chemical Properties Analysis

ATBTA-Eu3+ is a solid at 20°C . It appears as a light yellow to brown to dark green powder or crystalline substance .Wissenschaftliche Forschungsanwendungen

Time-Resolved Luminescence Detection

ATBTA-Eu3+ has been used as a probe for time-resolved luminescence detection of cardiac troponin I . The use of a robust optical signaling probe with a high signal-to-noise ratio is important in the development of immunoassays . Lanthanide chelates like ATBTA-Eu3+ provide time-resolved luminescence due to their large Stokes shift and long luminescence lifetime .

Biosensors

ATBTA-Eu3+ has been used in the development of biosensors . The encapsulation-stabilized, europium containing nanoparticle has been used as a probe for time-resolved luminescence detection .

Nanoparticle Encapsulation

ATBTA-Eu3+ has been used in the development of nanoparticle encapsulation techniques . The encapsulation of ATBTA-Eu3+ inside nanoparticles enables the protection of the lanthanide chelate from water .

Immunosensing

ATBTA-Eu3+ has been used in the development of immunosensing techniques . A Lanthanide chelate-Encapsulated Silica Nano Particle (LESNP) was developed as a new immunosensing probe .

Industrial Chemistry

ATBTA-Eu3+ is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . These organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .

DNA Labeling

ATBTA-Eu3+ has been used for DNA labeling . New luminescent europium (III) chelates have been developed for this purpose .

Wirkmechanismus

Target of Action

ATBTA-Eu3+ is primarily used as a fluorescent labeling reagent . Its primary targets are proteins and other biomolecules with amino groups .

Mode of Action

ATBTA-Eu3+ interacts with its targets through a process known as chelation . This europium chelate complex can easily label proteins and other biomolecules after conversion to DTBTA-Eu3+ by Cyanuric Chloride .

Biochemical Pathways

The biochemical pathways affected by ATBTA-Eu3+ primarily involve the fluorescent labeling of proteins . The labeled proteins can then be detected using time-resolved fluorometry .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of ATBTA-Eu3+'s action is the creation of fluorescently labeled proteins . These labeled proteins can be detected with high sensitivity using time-resolved fluorometry .

Action Environment

The action of ATBTA-Eu3+ can be influenced by environmental factors. For instance, the labeling reagent is deactivated by hydrolysis, especially in alkali solution . Therefore, the reagent dissolved in water should be used immediately. For temporary storage, the reagent should be dissolved in buffer solution at acidic pH (pH <5) and kept at 0°C .

Safety and Hazards

Eigenschaften

IUPAC Name |

sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34N6O8.Eu.Na/c38-27-13-11-24(12-14-27)23-7-9-25(10-8-23)26-15-32(30-5-1-3-28(39-30)17-42(19-34(44)45)20-35(46)47)41-33(16-26)31-6-2-4-29(40-31)18-43(21-36(48)49)22-37(50)51;;/h1-16H,17-22,38H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJHPWPASHGOEZ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC(=N3)CN(CC(=O)[O-])CC(=O)[O-])C4=CC=C(C=C4)C5=CC=C(C=C5)N)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30EuN6NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659801 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

861.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

601494-52-4 | |

| Record name | Europium(3+) sodium 2,2',2'',2'''-{[2~4~-(4'-amino[1,1'-biphenyl]-4-yl)[1~2~,2~2~:2~6~,3~2~-terpyridine]-1~6~,3~6~-diyl]bis(methylenenitrilo)}tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

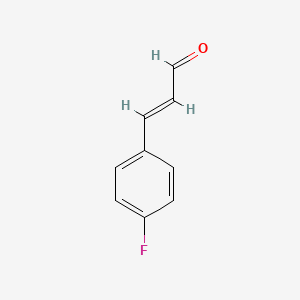

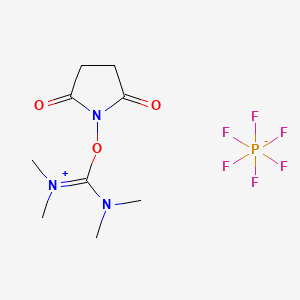

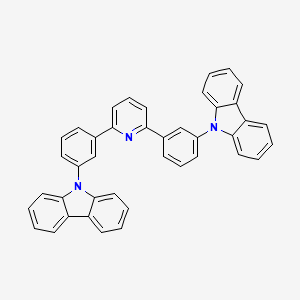

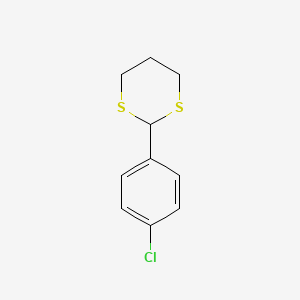

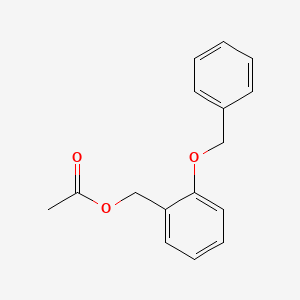

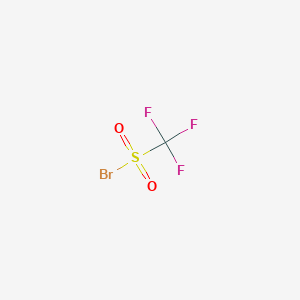

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[12]Cycloparaphenylene](/img/structure/B1661916.png)

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)